molecular formula C17H18N3NaO4S B12368087 5-Hydroxyomeprazole-13C,d2 (sodium)

5-Hydroxyomeprazole-13C,d2 (sodium)

Cat. No.: B12368087
M. Wt: 386.4 g/mol
InChI Key: VZCHYRCJHZQAPP-DHMCOIFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyomeprazole-13C,d2 (sodium) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the 5-Hydroxyomeprazole sodium molecule . The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of isotope-labeled precursors and standard organic synthesis techniques to achieve the desired labeling .

Industrial Production Methods

Industrial production of 5-Hydroxyomeprazole-13C,d2 (sodium) typically involves large-scale synthesis using isotope-labeled starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research applications .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyomeprazole-13C,d2 (sodium) can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for studying the compound’s behavior under different conditions and its interactions with other molecules.

Common Reagents and Conditions

Common reagents used in the reactions of 5-Hydroxyomeprazole-13C,d2 (sodium) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide) . The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of 5-Hydroxyomeprazole-13C,d2 (sodium) depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce sulfides .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxyomeprazole-13C,d2 (sodium) is unique due to its dual labeling with carbon-13 and deuterium. This dual labeling enhances its utility in metabolic and pharmacokinetic studies, providing more detailed and accurate data compared to non-labeled or singly labeled compounds .

Properties

Molecular Formula

C17H18N3NaO4S

Molecular Weight

386.4 g/mol

IUPAC Name

sodium;dideuterio-[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methanolate

InChI

InChI=1S/C17H18N3O4S.Na/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17;/h4-7H,8-9H2,1-3H3,(H,19,20);/q-1;+1/i8D2,17+1;

InChI Key

VZCHYRCJHZQAPP-DHMCOIFHSA-N

Isomeric SMILES

[2H]C([2H])(C1=CN=C(C(=C1OC)C)CS(=O)[13C]2=NC3=C(N2)C=C(C=C3)OC)[O-].[Na+]

Canonical SMILES

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C[O-])OC.[Na+]

Origin of Product

United States

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